molecular formula C26H31NO2 B11585529 cyclohexyl{1-[3-(2,5-dimethylphenoxy)propyl]-1H-indol-3-yl}methanone

cyclohexyl{1-[3-(2,5-dimethylphenoxy)propyl]-1H-indol-3-yl}methanone

Cat. No.: B11585529
M. Wt: 389.5 g/mol
InChI Key: RCVFMWIBGLKLCG-UHFFFAOYSA-N
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Description

3-CYCLOHEXANECARBONYL-1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a cyclohexanecarbonyl group attached to an indole ring, with a 2,5-dimethylphenoxypropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXANECARBONYL-1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The cyclohexanecarbonyl group can be introduced through acylation reactions, while the 2,5-dimethylphenoxypropyl group can be attached via etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXANECARBONYL-1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-CYCLOHEXANECARBONYL-1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to changes in cellular signaling pathways. The cyclohexanecarbonyl and 2,5-dimethylphenoxypropyl groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Oxindole: An oxidized derivative of indole.

Uniqueness

3-CYCLOHEXANECARBONYL-1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOLE is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of the cyclohexanecarbonyl and 2,5-dimethylphenoxypropyl groups makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H31NO2

Molecular Weight

389.5 g/mol

IUPAC Name

cyclohexyl-[1-[3-(2,5-dimethylphenoxy)propyl]indol-3-yl]methanone

InChI

InChI=1S/C26H31NO2/c1-19-13-14-20(2)25(17-19)29-16-8-15-27-18-23(22-11-6-7-12-24(22)27)26(28)21-9-4-3-5-10-21/h6-7,11-14,17-18,21H,3-5,8-10,15-16H2,1-2H3

InChI Key

RCVFMWIBGLKLCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4

Origin of Product

United States

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